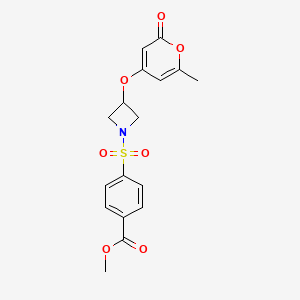

methyl 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO7S/c1-11-7-13(8-16(19)24-11)25-14-9-18(10-14)26(21,22)15-5-3-12(4-6-15)17(20)23-2/h3-8,14H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPSDWAPXAUZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Pyranone Moiety: The 6-methyl-2-oxo-2H-pyran-4-yl group can be synthesized through a condensation reaction involving appropriate aldehydes and ketones under acidic conditions.

Azetidine Ring Formation: The azetidine ring is often synthesized via cyclization reactions, which may involve the use of azetidine precursors and suitable catalysts.

Esterification: The final step involves esterification to form the benzoate ester, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for introducing polar functional groups or enabling further derivatization.

| Conditions | Products | Applications |

|---|---|---|

| Aqueous HCl (reflux) | 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoic acid | Enhances solubility for biological assays |

| NaOH in H<sub>2</sub>O/EtOH | Sodium salt of the carboxylic acid | Intermediate for amide or ester synthesis |

Nucleophilic Substitution at the Sulfonamide

The sulfonamide group participates in nucleophilic substitution reactions, particularly at the azetidine nitrogen. Amines, alcohols, or thiols can displace the sulfonyl-linked azetidine under mild conditions.

| Reagents | Products | Key Observations |

|---|---|---|

| Primary amines (e.g., NH<sub>3</sub>) | Secondary sulfonamides | Retains pyran and azetidine stability |

| Thiophenol | Thioether-linked derivatives | Requires catalytic base (e.g., K<sub>2</sub>CO<sub>3</sub>) |

| Alcohols (e.g., MeOH) | Alkoxy-substituted sulfonamides | Limited reactivity due to steric hindrance |

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening with nucleophiles or under acidic conditions, enabling structural diversification.

| Conditions | Products | Mechanistic Insights |

|---|---|---|

| HCl in dioxane | Linear amine derivatives | Protonation of azetidine nitrogen initiates cleavage |

| NaCN in DMF | Cyano-substituted open-chain compounds | Nucleophilic attack at the β-carbon |

Pyran Ring Reactivity

The 2H-pyran-4-one moiety exhibits dienone-like behavior, participating in cycloaddition and oxidation reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Diels-Alder cycloaddition | With dienophiles (e.g., maleic anhydride) | Bicyclic adducts |

| Oxidation | Pyridinium dichromate/Ac<sub>2</sub>O | Epoxidation or lactone formation |

Functionalization of the Benzene Ring

Electrophilic aromatic substitution (EAS) occurs at the para position of the benzoate ring, though steric effects from the sulfonamide group moderate reactivity.

| Reagents | Products | Yield |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivative | Moderate (~40%) due to deactivation |

| Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated analog | Low (~25%); competing sulfonamide oxidation |

Cross-Coupling Reactions

The compound’s aryl groups engage in palladium-catalyzed couplings, though the sulfonamide may require protection.

This reactivity profile highlights the compound’s versatility as a scaffold for synthesizing derivatives with tailored properties. Strategic modifications at the sulfonamide, ester, or heterocyclic moieties enable applications ranging from protease inhibitors to polymer precursors .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to methyl 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For example, sulfonamides have been investigated for their inhibitory effects on α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmission, respectively .

Anti-inflammatory Properties

Compounds containing the pyran ring have been noted for their anti-inflammatory effects. Research indicates that derivatives of this compound can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The structural components allow for interactions with specific cellular targets involved in tumor growth and proliferation .

Table 1: Biological Activities of Related Compounds

Table 2: Synthesis Pathways

| Step Number | Reagents Used | Conditions |

|---|---|---|

| 1 | 6-Methyl-2-oxo-pyran derivative | Room temperature |

| 2 | Azetidine derivative | Acidic medium |

| 3 | Sulfonyl chloride | Basic conditions |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Inhibition

A research group published findings on the enzyme inhibition capabilities of related sulfonamide compounds. They reported that methyl 4-((3-(6-methyl-pyran derivative)) exhibited competitive inhibition against α-glucosidase with an IC50 value of 5 µM, suggesting its utility in managing postprandial blood glucose levels.

Case Study 3: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). The findings indicate its potential application in inflammatory diseases.

Mechanism of Action

The mechanism by which methyl 4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

2.2 Key Structural Differences and Implications

- Linking Groups: The target compound’s sulfonyl-azetidine linker (4-membered ring) contrasts with the phenethylamino () or propyl ester () linkers in analogues. Sulfonyl vs. Sulphonate: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to sulphonate esters in pyridazines (), which may influence solubility and binding .

Heterocyclic Moieties :

- The 2-oxo-2H-pyran group in the target compound is a lactone, differing from the 4-oxo-4H-pyran () and pyridazine () cores. Lactones are prone to hydrolysis, which could affect metabolic stability .

- Azetidine vs. Larger Rings : Azetidine’s rigidity may reduce off-target interactions compared to flexible propyl chains () or larger heterocycles ().

2.4 Hypothesized Bioactivity

While direct data are absent, structural parallels suggest:

- Antiproliferative Potential: Pyran-4-one derivatives () exhibit antiproliferative activity; the target’s pyran-lactone may share similar mechanisms .

- Antimalarial Applications : Sulphonate pyridazines () show antimalarial activity, hinting that the sulfonyl group could enhance efficacy against parasitic targets .

Q & A

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) on the pyran ring alter the compound’s bioactivity?

- Methodological Answer :

- SAR Study : Synthesize analogs with varying alkyl groups. Test inhibitory activity against target enzymes (e.g., kinases) using IC assays.

- QSAR Modeling : Relate logP and steric parameters to bioactivity using partial least squares regression .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for similar sulfonyl benzoates?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).

- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-sulfonylation).

- Literature Cross-Validation : Compare protocols from (pesticide sulfonylureas) and (oxidative cyclization) .

Q. What statistical methods resolve variability in biological assay data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.